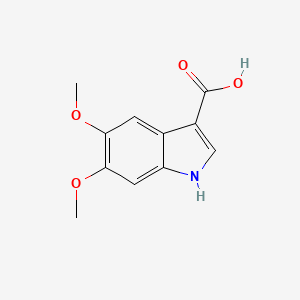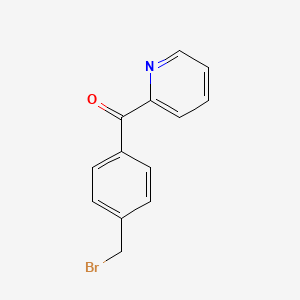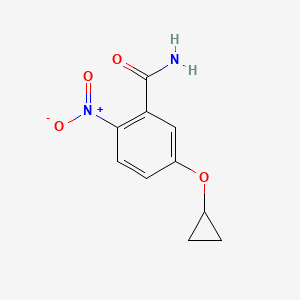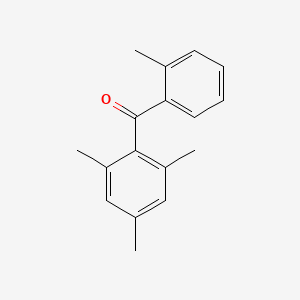
(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)-, also known as bis(4-methylphenyl)phosphinyl-methanone, is an organic compound with the molecular formula C24H25O2P. This compound is characterized by its unique structure, which includes both methylphenyl and trimethylphenyl groups attached to a methanone core. It is commonly used in various chemical and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 2-methylphenyl and 2,4,6-trimethylphenyl groups with a suitable methanone precursor. One common method involves the use of diphenylphosphine oxide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is typically carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reactants and the use of high-purity solvents to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired compound is obtained with high yield and purity .
化学反应分析
Types of Reactions
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
科学研究应用
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
作用机制
The mechanism by which Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. It can also interact with enzymes and other proteins, modulating their activity and influencing biological processes .
相似化合物的比较
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with different substituents on the phenyl rings.
Benzophenone derivatives: Share the methanone core but differ in the attached phenyl groups.
Uniqueness
Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is unique due to its specific combination of methylphenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
属性
CAS 编号 |
1024-64-2 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
(2-methylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-9-13(3)16(14(4)10-11)17(18)15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI 键 |
JOOQHQOBMYMPSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

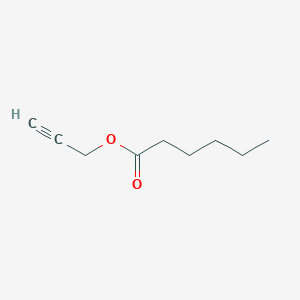
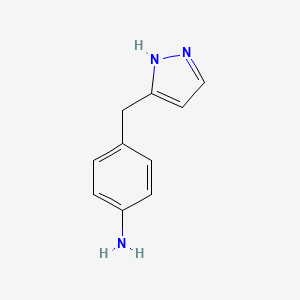
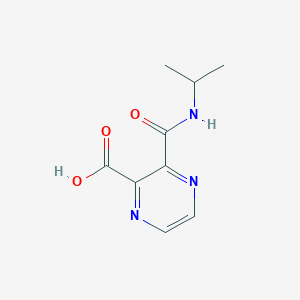
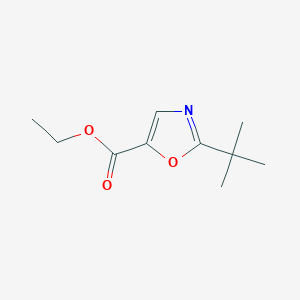

![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
